molecular formula C9H5N5O2S3 B8629293 3-[(5-Nitrothiazol-2-yl)mercapto]-5-(thien-2-yl)-1,2,4-triazole

3-[(5-Nitrothiazol-2-yl)mercapto]-5-(thien-2-yl)-1,2,4-triazole

Cat. No.: B8629293
M. Wt: 311.4 g/mol
InChI Key: JPKIXQYTMUWIFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-Nitrothiazol-2-yl)mercapto]-5-(thien-2-yl)-1,2,4-triazole is a useful research compound. Its molecular formula is C9H5N5O2S3 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H5N5O2S3

Molecular Weight

311.4 g/mol

IUPAC Name

5-nitro-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]-1,3-thiazole

InChI

InChI=1S/C9H5N5O2S3/c15-14(16)6-4-10-9(18-6)19-8-11-7(12-13-8)5-2-1-3-17-5/h1-4H,(H,11,12,13)

InChI Key

JPKIXQYTMUWIFM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=NN2)SC3=NC=C(S3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared in the manner described in Example 1. Substituting the acid chloride of thiophene-2-carboxylic acid (prepared from the acid and oxalyl chloride) for the benzoyl chloride in Example 1 gave the thiosemicarbazide of thiophene-2-carboxylic acid and then 3-(thien-2-yl)-1,2,4-triazole-5-thione. Reaction of 1.73 g of the sodium salt of the thione with 2.09 g of 2-bromo-5-nitrothiazole as in Example 1 yielded 1 g of 3-[(5-nitrothiazol-2-yl)mercapto]-5-(thien-2-yl)-1,2,4-triazole, an orange solid, MP 179°-181° C.
Name
3-(thien-2-yl)-1,2,4-triazole-5-thione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step Two
[Compound]
Name
thione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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